

Spectroscopic data comparison of 5-oxo-L-proline and its dicyclohexylamine salt

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Compound of Interest

Compound Name: *Einecs 268-334-1*

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A Spectroscopic Comparison of 5-oxo-L-proline and its Dicyclohexylamine Salt

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic properties of 5-oxo-L-proline and its dicyclohexylamine salt. This document summarizes available experimental data for the individual components and offers insights into the expected spectral changes upon salt formation, supported by detailed experimental protocols and logical diagrams.

Disclaimer: While comprehensive spectroscopic data for 5-oxo-L-proline and dicyclohexylamine are readily available, specific experimental spectra for 5-oxo-L-proline dicyclohexylamine salt could not be located in the public domain. Therefore, the discussion of the salt's spectroscopic characteristics is based on established chemical principles of salt formation between a carboxylic acid and an amine.

Spectroscopic Data Comparison

The formation of a dicyclohexylamine salt of 5-oxo-L-proline involves the transfer of a proton from the carboxylic acid group of 5-oxo-L-proline to the amine group of dicyclohexylamine. This ionic interaction is expected to induce significant changes in the spectroscopic signatures of both molecules.

Below are the tabulated spectroscopic data for 5-oxo-L-proline and dicyclohexylamine.

Table 1: Infrared (IR) Spectroscopic Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Interpretation
5-oxo-L-proline	~3300-2500 (broad), ~1710 (C=O, carboxylic acid), ~1680 (C=O, lactam)	O-H stretch of carboxylic acid, C=O stretch of the carboxylic acid dimer, and C=O stretch of the five-membered lactam ring.
Dicyclohexylamine	~3280 (N-H stretch), ~2930 & ~2850 (C-H stretch)	N-H stretching of the secondary amine, and symmetric and asymmetric C-H stretching of the cyclohexyl rings.
5-oxo-L-proline Dicyclohexylamine Salt (Predicted)	Appearance of a broad N ⁺ -H stretch (~2800-2200), disappearance of the carboxylic acid O-H stretch, shift of the carboxylate C=O stretch to ~1600-1550 (asymmetric) and ~1400 (symmetric), lactam C=O stretch remains around 1680.	Formation of the dicyclohexylammonium ion, deprotonation of the carboxylic acid to a carboxylate anion.

Table 2: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
5-oxo-L-proline	~10-12	br s	COOH
~4.2	m	H-2	
~2.4	m	H-4	
~2.2	m	H-3	
Dicyclohexylamine	~2.5	m	H-1 (methine)
~1.8-1.0	m	CH ₂ (cyclohexyl)	
~1.0	br s	NH	
5-oxo-L-proline Dicyclohexylamine Salt (Predicted)	Disappearance of the COOH proton signal.		
Appearance of a broad N ⁺ H ₂ signal downfield.			
Shifts in the protons adjacent to the carboxylate and ammonium centers.			

Table 3: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)	Assignment
5-oxo-L-proline	~180	C=O (carboxylic acid)
~178	C=O (lactam)	
~58	C-2	
~30	C-4	
~28	C-3	
Dicyclohexylamine	~53	C-1 (methine)
~34	C-2, C-6	
~26	C-4	
~25	C-3, C-5	
5-oxo-L-proline Dicyclohexylamine Salt (Predicted)	Upfield shift of the C=O (carboxylate) carbon.	
Downfield shift of the carbons attached to the nitrogen in dicyclohexylamine.		

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples, such as 5-oxo-L-proline, are often prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples, like dicyclohexylamine, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectra are usually recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

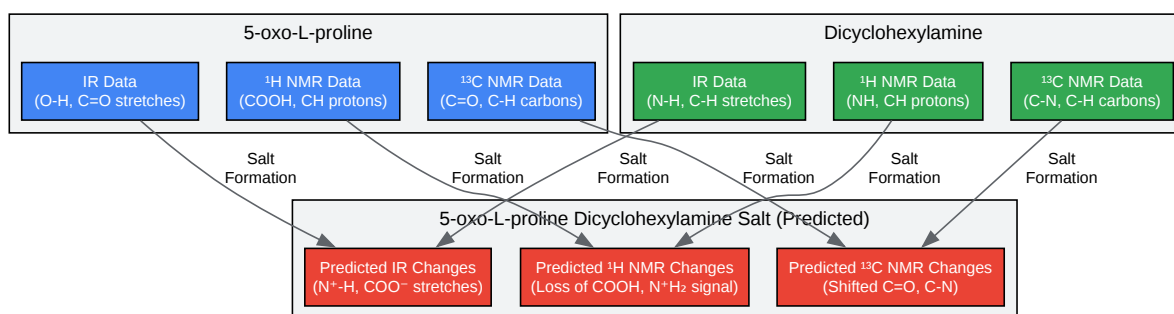
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are obtained using a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent

(e.g., DMSO- d_6 , D $_2$ O, or CDCl $_3$).

- ^1H NMR: Proton NMR spectra are typically recorded with a pulse angle of 90° and a sufficient relaxation delay to ensure quantitative integration if needed. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).
- ^{13}C NMR: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

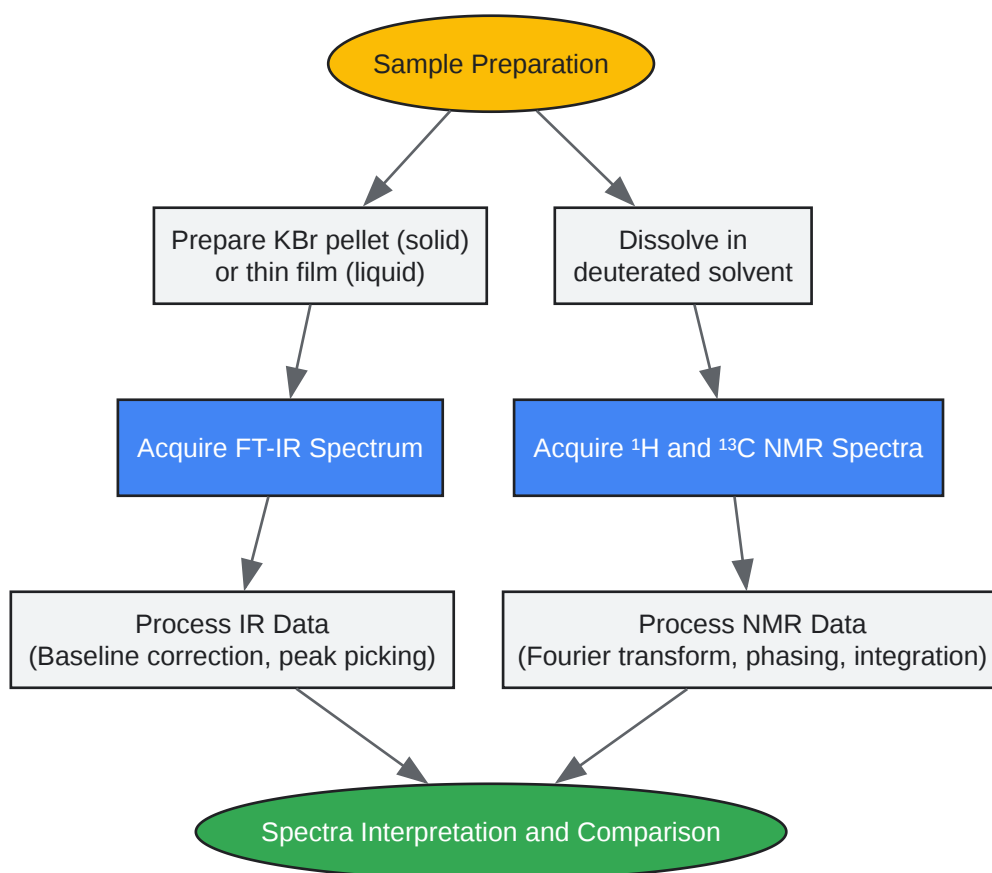
Visualizations

The following diagrams illustrate the logical comparison and the experimental workflow for the spectroscopic analysis.



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Caption: Logical diagram of the spectroscopic comparison.



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Caption: Experimental workflow for spectroscopic analysis.

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